molecular formula C19H16ClNO3 B2361041 Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate CAS No. 1207038-79-6

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate

Cat. No.: B2361041
CAS No.: 1207038-79-6
M. Wt: 341.79
InChI Key: HMBWTLXKAKCQKX-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a quinoline derivative characterized by a 2-chlorobenzyloxy group at position 4, a methyl group at position 6, and a methyl ester at position 2 of the quinoline core. The 2-chlorophenyl substituent may enhance lipophilicity and influence binding interactions, while the methyl ester group impacts metabolic stability compared to carboxylic acid analogs .

Properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12-7-8-16-14(9-12)18(10-17(21-16)19(22)23-2)24-11-13-5-3-4-6-15(13)20/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBWTLXKAKCQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 4-(4-methyl-1H-imidazol-1-yl)benzylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives
Compound Name Key Substituents Notable Properties References
Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate 2-chlorophenylmethoxy (C4), methyl (C6), methyl ester (C2) Likely enhanced lipophilicity; potential P-gp inhibition inferred from similar analogs [1], [4]
Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate 4-fluorophenyl (C4), ethyl ester (C2) Increased metabolic stability due to ethyl ester; fluorophenyl may reduce steric hindrance [12]
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline 4-methoxyphenyl (C2), 6-chloro (C6), phenyl (C4) Planar quinoline core with π-π interactions; dihedral angle of 56.97° between phenyl rings [8,9]
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 2-methylphenyl (C2), carboxylic acid (C4) Reduced solubility in polar solvents; research chemical with applications in metal chelation [13]

Crystallographic and Solubility Profiles

  • Crystal Packing: 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline exhibits weak C–H···π and π-π interactions, stabilizing its crystal lattice . The target compound’s 2-chlorophenylmethoxy group may introduce steric effects, altering packing behavior.
  • Solubility: Methyl esters (e.g., target compound) generally exhibit higher lipophilicity than carboxylic acids (e.g., 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid), which are more polar but less membrane-permeable .

Biological Activity

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate (CAS Number: 1207038-79-6) is a synthetic compound belonging to the quinoline family. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.

  • Molecular Formula : C₁₉H₁₆ClNO₃
  • Molecular Weight : 341.8 g/mol
  • Structure : The compound features a quinoline core with a methoxy group and a chlorophenyl substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against E. coli and En. cloacae .

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Compound X0.004En. cloacae
Compound Y0.015S. aureus

The mechanism of action for this compound likely involves the inhibition of bacterial enzymes crucial for cell wall synthesis, similar to other quinoline derivatives .

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer properties. In vitro studies have shown that certain compounds can induce apoptosis in cancer cell lines.

Research Findings

A study on quinoline derivatives demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with DNA and modulation of apoptotic pathways .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in conditions like Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound showed a reduction in neuroinflammation and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

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